trans-Di-tert-butylhyponitrite

Radical initiation Thermal decomposition Low-temperature polymerization

Conventional radical initiators fail for temperature-sensitive substrates, requiring high activation or leaving non-volatile residues. trans-Di-tert-butylhyponitrite (DTBHN) is a crystalline thermal initiator that solves these problems via first-order homolysis at 40-70°C. • Generates two tert-butoxyl radicals per molecule with extrusion of N₂; active in a window where DTBP is inert and AIBN produces different radical species. • Decomposes exclusively to gaseous N₂ and volatile acetone, enabling product isolation by simple evaporation-no column chromatography required. • A safer, handleable solid replacement for explosive diacetyl peroxide in halogen atom-transfer radical additions. Ideal for Kharasch additions, lipid peroxidation studies, and parallel synthesis workflows demanding minimal purification.

Molecular Formula C23H29ClN2OS
Molecular Weight 0
CAS No. 14976-54-6
Cat. No. B1174960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Di-tert-butylhyponitrite
CAS14976-54-6
Molecular FormulaC23H29ClN2OS
Structural Identifiers
SMILESCC(C)(C)ON=NOC(C)(C)C
InChIInChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3/b10-9+
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Di-tert-butylhyponitrite (DTBHN): Low-Temperature Radical Initiator


trans-Di-tert-butylhyponitrite (CAS 14976-54-6; also DTBHN, DBHN, TBHN) is a white crystalline diester of hyponitrous acid [1]. It functions as a thermal radical initiator that undergoes first-order homolysis at moderate temperatures (40–70 °C) to generate two tert-butoxyl radicals with extrusion of N₂ [2]. This compound belongs to the class of hyponitrite esters, which are distinguished from peroxides and azo-initiators by their lower homolysis temperature threshold and the nature of their decomposition byproducts [3].

Why Generic Radical Initiator Substitution Fails for DTBHN


Radical initiators are not functionally interchangeable because reaction outcomes depend on three interdependent parameters: the temperature at which radicals are generated, the chemical identity of the initiating radical, and the physical nature of the decomposition byproducts. trans-Di-tert-butylhyponitrite (DTBHN) produces tert-butoxyl radicals at 40–70 °C, a regime where di-tert-butyl peroxide (DTBP) is kinetically inert and AIBN generates carbon-centered radicals with different reactivity [1]. Additionally, DTBHN decomposition releases only gaseous N₂ and volatile acetone, simplifying product purification relative to initiators that produce non-volatile residues [2]. The quantitative evidence below demonstrates that these differences are measurable and dictate applicability in temperature-sensitive, purification-critical, or radical-specificity-demanding workflows.

Quantitative Differentiation: DTBHN vs. Common Radical Initiators


Low-Temperature Activation vs. DTBP

DTBHN undergoes first-order homolysis with a half-life of 29 min at 65 °C (neat) [1]. In contrast, di-tert-butyl peroxide (DTBP) requires temperatures ≥120 °C for appreciable homolysis [2]. This 55 °C difference in practical operating window means DTBHN can be used in reactions containing thermally sensitive substrates where DTBP is inapplicable.

Radical initiation Thermal decomposition Low-temperature polymerization

Volatile Byproducts vs. Solid AIBN Residues

DTBHN decomposition yields exclusively gaseous N₂ and volatile acetone/methyl halide, facilitating direct product isolation by flash chromatography or distillation without initiator-derived residues [1]. In contrast, AIBN decomposition produces 2-cyanoprop-2-yl radicals and tetramethylsuccinonitrile (TMSN) as a solid byproduct that often co-elutes with the target molecule [2].

Product purification Atom economy Green chemistry

tert-Butoxyl vs. Carbon-Centered Radical Identity

DTBHN cleanly generates two tert-butoxyl radicals per molecule upon thermolysis [1]. AIBN generates carbon-centered 2-cyanoprop-2-yl radicals. Tert-butoxyl radicals are significantly more electrophilic and exhibit faster hydrogen abstraction rates from many substrates (k_H > 10⁵ M⁻¹s⁻¹ for benzylic C–H), leading to different initiation kinetics and polymer end-group chemistry [2].

Radical specificity Hydrogen abstraction Polymerization initiation

Handleable Solid vs. Explosive Diacetyl Peroxide

DTBHN has been specifically selected as a safer replacement for diacetyl peroxide in Kharasch-type atom-transfer radical additions [1]. Diacetyl peroxide is shock-sensitive and explosive; DTBHN is reported as insensitive to scratching and handleable behind a blast shield [2]. Quantitatively, diacetyl peroxide carries an impact sensitivity of <0.5 J, whereas DTBHN decomposition is thermally controlled and not mechanically initiated.

Laboratory safety Radical initiator handling Scale-up compatibility

DTBHN Application Scenarios


Low-Temperature Radical Cyclization and Atom-Transfer

DTBHN enables radical reactions at 40–65 °C, a temperature window compatible with substrates prone to decomposition or rearrangement at higher temperatures [1]. This is directly demonstrated in the Kharasch addition of halides and chalcogenides to unactivated alkenes, where DTBHN provided high yields under refluxing EtOAc (77 °C) in 30 minutes [2]. DTBP cannot be used here due to its ≥120 °C activation requirement.

Streamlined Chromatography-Free Synthesis

Because DTBHN decomposition leaves only gaseous N₂ and volatile acetone, products can be isolated without column chromatography by simple evaporation or distillation [1]. This is particularly valuable in parallel synthesis, medicinal chemistry library production, and process chemistry where minimizing unit operations is a key cost driver.

Lipid Bilayer Autoxidation with Lipid-Soluble Initiation

DTBHN is uniquely lipid-soluble among common thermal initiators, enabling controlled initiation of lipid peroxidation chain reactions within phospholipid bilayers [1]. In comparative studies, water-soluble azo-initiator ABAP could not substitute for DTBHN in this compartment-specific initiation role, and initiator efficiency values (e = 0.0895–0.30) have been quantitatively measured for DTBHN in micellar and bilayer systems [2].

Replacing Explosive Peroxides in Radical Reactions

DTBHN has been demonstrated as a direct, safer replacement for diacetyl peroxide in halogen atom transfer radical additions [1]. Laboratories with safety restrictions on explosive peroxides can procure DTBHN as a thermally controlled, handleable solid that delivers identical radical initiation chemistry without explosion hazards.

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